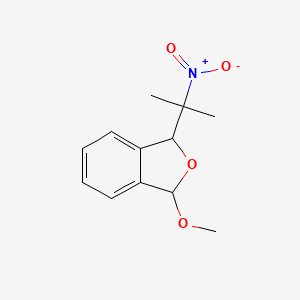
1-Methoxy-3-(1-methyl-1-nitroethyl)-1,3dihydroisobenzofuran
Cat. No. B8327422
M. Wt: 237.25 g/mol
InChI Key: SRORSBMPRKAUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05962469
Procedure details


Sodium metal (12.4 g, 0.539 g atm) is added to MeOH, (1 L) at 10° C. over 90 min. When a clear solution is obtained the cold water bath is removed and 2-nitropropane (256 mL, 2.85 mol) is added, followed by orthophthalaldehyde (120 g, 0.895 mol). The resulting solution is stirred at rt overnight. The solution is acidified by adding 1 N H2SO4 to pH 2. White solids precipitate. The mixture is filtered, and the filter cake is washed with MeOH and discarded. The filtrate is stirred at rt for 3 h and then made basic by adding 3 N NaOH. The solution is then concentrated in vacuo to remove the MeOH. The resulting aqueous solution is extracted twice with Et2O. The combined organic layers are washed once with water, dried (MgSO4) and concentrated in vacuo. Kugelrohr distillation of remaining solvent at 50° C. (oil pump vacuum) leaves 195 g (106% of theoretical, 86% pure by GC) of a brown liquid, which is used as such in the next step. The ratio of diastereoisomers is 1:1 (1H NMR). A portion of the crude material can be purified by flash chromatography over silica gel (9:1 cyclohexane/EtOAc) to give pure 71 as a pale yellow oil. 1H NMR(CDCl3) 7.42-7.36(m, 3), 7.17-7.12(m, 1), 6.25 and 5.88(isomer I, d and dd, 1 total, J=2.4, 0.6, respectively), 6.01 and 5.72 (isomer II, s and d, 1 total, J=0.6), 3.58 and 3.37 (isomers I and II, respectively, 2s, 3 total), 1.57 and 1.56 and 1.55 and 1.48 (4s, 6 total); 13C NMR (CDCl3) 138.77, 138.51, 137.57, 129.82, 129.67, 129.21, 129.13, 123.41, 122.09, 107.32, 107.01, 90.52, 86.77, 56.14, 54.03, 22.51, 22.14, 21.73, 20.96; IR (neat) 1543, 1464, 1398, 1373, 1348, 1113, 1094, 1026, 974, 756;MS, m/z 206 [(M+H)+, base peak], 190, 149; Anal. Calcd for C12H15NO2 : C,60.75; H,6.37; N,5.90. Found: C,60.48; H,6.28;N,6.00.






Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[N+:2]([CH:5]([CH3:7])[CH3:6])([O-:4])=[O:3].[CH:8]1[CH:9]=[CH:10][C:11]([CH:16]=[O:17])=[C:12]([CH:14]=[O:15])[CH:13]=1.OS(O)(=O)=O.[CH3:23]O>O>[CH3:23][O:15][CH:14]1[C:12]2[C:11](=[CH:10][CH:9]=[CH:8][CH:13]=2)[CH:16]([C:5]([CH3:7])([N+:2]([O-:4])=[O:3])[CH3:6])[O:17]1 |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
256 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=C(C1)C=O)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution is stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake is washed with MeOH
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The filtrate is stirred at rt for 3 h
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 3 N NaOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the MeOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous solution is extracted twice with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers are washed once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Kugelrohr distillation of remaining solvent at 50° C. (oil pump vacuum)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaves 195 g (106% of theoretical, 86% pure by GC) of a brown liquid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the crude material can be purified by flash chromatography over silica gel (9:1 cyclohexane/EtOAc)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
